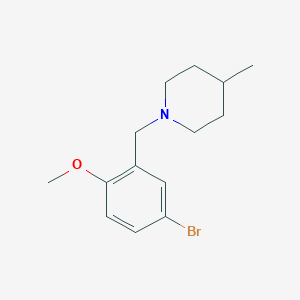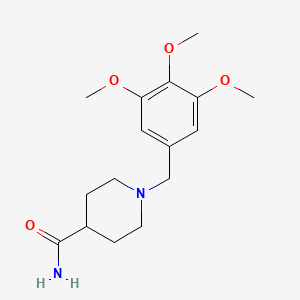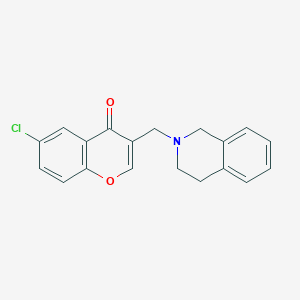![molecular formula C22H29NO2 B3851057 N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3851057.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine, also known as BCPM, is a chemical compound that has shown promising results in scientific research. BCPM is a type of amine that has been synthesized in laboratories for various applications.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine has been shown to inhibit the activity of enzymes involved in these pathways, leading to the modulation of downstream targets.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine has also been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine in lab experiments is its specificity for certain targets, which can help researchers to better understand the underlying mechanisms of various diseases. However, one limitation of using N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine research, including the development of more potent derivatives, the elucidation of its mechanism of action, and the exploration of its potential as a therapeutic agent in various diseases. Additionally, N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine could be used in combination with other drugs to enhance their efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine is a promising chemical compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method is well-established, and its mechanism of action is being studied. N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine has several advantages for lab experiments, but its potential toxicity is a limitation. Future research directions for N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine include the development of more potent derivatives and the exploration of its therapeutic potential in various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine can reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine has been found to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-3-13-23(15-18-9-10-18)16-20-11-12-21(22(14-20)24-2)25-17-19-7-5-4-6-8-19/h4-8,11-12,14,18H,3,9-10,13,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZSWUFQMAGINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850985.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B3850991.png)

![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxylate](/img/structure/B3851002.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B3851008.png)




![1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851044.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)
![6-chloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851070.png)

